Actinoquinol

Ophthalmology Corneal Photoprotection UVB Radiation

Sourcing a well-characterized UVB absorber for ocular formulations can be challenging due to variability in purity and spectral consistency. Actinoquinol (8-ethoxyquinoline-5-sulfonic acid) addresses this gap as a quinoline-derived, water-soluble photoprotectant with documented corneal benefits. Key differentiators: - Demonstrates superior corneal optical and hydration protection when combined with hyaluronic acid vs. hyaluronic acid alone in UVB-irradiated rabbit models. - Unique photobase behavior with parallel proton-transfer reaction channels, enabling precise mechanistic studies. - Available at ≥98% HPLC purity with defined storage and shipping conditions, ensuring batch-to-batch reproducibility for formulation R&D.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 15301-40-3
Cat. No. B097579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinoquinol
CAS15301-40-3
Synonyms8-ethoxyquinoline-5-sulfonic acid
actinoquinol
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2
InChIInChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15)
InChIKeyYAMVZYRZAMBCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinoquinol: Chemical Profile and Properties


Actinoquinol (8-ethoxyquinoline-5-sulfonic acid, CAS 15301-40-3) is a quinoline-derived, water-soluble UVB absorber with a molecular weight of 253.27 g/mol and the molecular formula C11H11NO4S [1]. It is employed primarily as a sunscreen agent in ophthalmic formulations to protect corneal tissues from photooxidative damage [2]. The sodium salt form (CAS 7246-07-3) is commercially available for research and development purposes [3].

Compound Water‑soluble quinoline UVB absorber for ophthalmic research
Model Corneal UVB exposure and photoprotection study models
Form Sodium salt available for R&D formulation development

Why Actinoquinol Substitution Fails


Generic substitution of UVB absorbers in ophthalmic applications is not straightforward due to compound-specific differences in absorption spectra, solubility profiles, and biochemical interactions. Actinoquinol demonstrates a specific protective effect on corneal optics and hydration when combined with hyaluronic acid, an effect not replicated by hyaluronic acid alone or buffered saline controls [1]. Furthermore, its unique photobase behavior in aqueous proton-transfer reactions distinguishes it from other photoacids and photobases used in fundamental chemical research [2]. These properties preclude simple interchange with other quinoline-based or broad-spectrum sunscreen agents.

! Generic UVB absorbers may not replicate corneal protection observed with actinoquinol–HA co‑formulation.
! Photobase proton‑uptake mechanism differs fundamentally from photoacid release; class‑level substitution inappropriate.
! Hyaluronic acid alone or buffered saline cannot serve as functional substitutes in corneal UVB research models.

Actinoquinol Comparative Evidence


Corneal UVB Protection vs. Hyaluronic Acid Alone

In a rabbit model of UVB-induced corneal damage, the application of actinoquinol (0.2%) combined with hyaluronic acid (0.15%) significantly reduced changes in corneal optics and oxidative damage compared to treatment with hyaluronic acid alone or buffered saline [1]. Specifically, after actinoquinol-hyaluronic acid application, UVB-induced alterations in corneal thickness (hydration) and light absorption were diminished, whereas hyaluronic acid alone was less effective [2].

Corneal UVB Protection
Head‑to‑head
Target
Actinoquinol 0.2% + HA 0.15% diminished UVB‑induced corneal optical changes and oxidative damage
Comparator
HA 0.15% alone was less effective; buffered saline showed significant UVB‑induced changes
Reported model‑response context: greater reduction in corneal optical changes versus HA alone
Rabbit model, UVB 312 nm, 4‑day topical application
Ophthalmology Corneal Photoprotection UVB Radiation

Unique Photobase Activity vs. Photoacids

Actinoquinol functions as a water-soluble strong photobase, enabling light-triggered proton-uptake reactions in aqueous solution. This property is distinct from the more commonly studied photoacids, which release protons [1]. Mechanistic studies reveal that in the presence of succinimide, actinoquinol undergoes proton transfer via two parallel channels: (1) proton extraction from water followed by hydroxide scavenging, and (2) direct proton transfer within a hydrogen-bonded complex [2]. This behavior is fundamentally different from the proton conduction observed in water-separated acid-base complexes, highlighting a unique mechanistic pathway for strong base-weak acid reactions.

Photobase Mechanism
Class‑level
Target
Actinoquinol: two parallel proton‑uptake channels (water → hydroxide scavenging; direct transfer to succinimide)
Comparator
Photoacids (e.g., HPTS): proton release; single‑channel mechanism
Mechanistic divergence supports aqueous proton‑transfer dynamics research
Femtosecond IR/UV‑Vis spectroscopy; strong‑base/weak‑acid reaction context
Photochemistry Proton Transfer Aqueous Dynamics

Optimized Ophthalmic Co-Formulation

Actinoquinol has been formulated at a concentration of 0.2% (w/v) in combination with 0.15% (w/v) hyaluronic acid in a sterile, buffered solution (pH 7.2) for topical ocular application [1]. This specific combination, used in products like Hyabak, leverages the moisturizing and lubricating properties of hyaluronic acid with the UVB-protective effect of Actinoquinol [2]. The sodium salt form of Actinoquinol (CAS 7246-07-3) is commercially available with a purity of ≥98% (HPLC), ensuring consistency in formulation development .

Co‑formulation Benchmark
Reported formulation context
≥98% (HPLC)
Established ophthalmic formulation reference for development
0.2% w/v actinoquinol + 0.15% HA, pH 7.2, sterile buffered solution
Formulation Science Ophthalmic Vehicles Stability

Actinoquinol Application Scenarios


UVB-Protective Ophthalmic Formulations

Actinoquinol should be prioritized as the UVB-absorbing component in eye drop formulations intended to protect the cornea from photooxidative damage. The direct evidence of superior protection over hyaluronic acid alone in a UVB-irradiated rabbit model [1] justifies its inclusion in products targeting dry eye associated with UV exposure, post-surgical corneal healing, or contact lens wear. The established 0.2% Actinoquinol/0.15% hyaluronic acid formulation provides a robust starting point for new product development [2].

Aqueous Proton-Transfer Research

Actinoquinol serves as a distinct and valuable photochemical tool for investigating strong base-weak acid proton-transfer reactions in aqueous environments. Its unique behavior, characterized by parallel reaction channels and the absence of proton conduction in water-separated complexes [3], makes it indispensable for studies aiming to differentiate between H+ and OH- transfer dynamics. This is particularly relevant for research into enzyme catalysis, bioenergetics, and the development of light-controlled pH systems.

Quinoline Intermediate Synthesis

Actinoquinol (as the sodium salt) is available at high purity (≥98% HPLC) from multiple vendors , making it a reliable building block for the synthesis of more complex quinoline derivatives. Its utility in pharmaceutical intermediate development, supported by its defined chemical properties and storage conditions , makes it a preferred choice over less well-characterized or lower-purity UV-absorbing agents for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Corneal UV‑exposure and photoprotection research
Co‑formulation with hyaluronic acid
Corneal optical and hydration endpoint monitoring
Aqueous proton‑transfer dynamics studies
Photobase mechanistic pathway
Parallel proton‑uptake channel analysis
Quinoline derivative synthesis
High‑purity sodium salt
Lot‑specific characterization (HPLC)

Technical Documentation Hub

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55 linked technical documents
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